molecular formula C10H13ClN4 B12095965 Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- CAS No. 1150617-83-6

Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-

Cat. No.: B12095965
CAS No.: 1150617-83-6
M. Wt: 224.69 g/mol
InChI Key: PFGMGADOHPXFIF-UHFFFAOYSA-N
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Description

Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- is a heterocyclic compound that belongs to the imidazo[5,1-f][1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused ring system combining imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-5-methylimidazole with suitable triazine derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. The use of advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- stands out due to its specific substitution pattern and the presence of chlorine, methyl, and isobutyl groups.

Biological Activity

Imidazo[5,1-f][1,2,4]triazine derivatives, particularly 4-chloro-7-methyl-5-(2-methylpropyl)-, are gaining attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound 4-chloro-7-methyl-5-(2-methylpropyl)imidazo[5,1-f][1,2,4]triazine can be described with the following molecular formula:

  • Molecular Formula: C9H11ClN4
  • Molecular Weight: 210.66 g/mol

Structural Representation

PropertyValue
CAS Number Not specified
Chemical Name 4-Chloro-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine
SMILES CCCCCCCN(C)N=C(C)C=NN2C
InChIKey Not specified

Imidazo[5,1-f][1,2,4]triazines exhibit various biological activities primarily through their interaction with phosphodiesterases (PDEs). These enzymes play crucial roles in cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.

  • PDE Inhibition:
    • Compounds in this class have been identified as potent inhibitors of PDE5 and PDE10. For instance, research indicates that certain derivatives can act as subnanomolar inhibitors of PDE5, significantly enhancing cGMP levels and promoting vasodilation in erectile dysfunction models .
  • Neurological Applications:
    • The inhibition of PDE10 is particularly relevant for treating neurological disorders such as schizophrenia and Huntington's disease. Elevated cAMP and cGMP levels can enhance synaptic plasticity and neuronal survival .

Therapeutic Applications

The biological activity of imidazo[5,1-f][1,2,4]triazines extends to several therapeutic areas:

  • Erectile Dysfunction: The PDE5 inhibitors derived from this class have shown promising results in clinical settings.
  • Neurological Disorders: Potential applications include treatments for cognitive impairments and mood disorders due to their effects on neurotransmitter signaling.

Case Study 1: PDE5 Inhibition in Erectile Dysfunction

A study demonstrated that a specific derivative of imidazo[5,1-f][1,2,4]triazine exhibited significant efficacy in animal models for erectile dysfunction. The compound was administered at varying doses (0.1 mg/kg to 10 mg/kg), showing a dose-dependent increase in erectile response compared to controls .

Case Study 2: Neuroprotective Effects

In a preclinical trial involving neurodegenerative models, the compound displayed neuroprotective properties by enhancing cognitive function and reducing neuroinflammation markers. The treatment regimen involved daily administration over four weeks with observed improvements in memory tasks .

Properties

CAS No.

1150617-83-6

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

4-chloro-7-methyl-5-(2-methylpropyl)imidazo[5,1-f][1,2,4]triazine

InChI

InChI=1S/C10H13ClN4/c1-6(2)4-8-9-10(11)12-5-13-15(9)7(3)14-8/h5-6H,4H2,1-3H3

InChI Key

PFGMGADOHPXFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1N=CN=C2Cl)CC(C)C

Origin of Product

United States

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